molecular formula C16H22N2O4 B12792869 Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate CAS No. 6959-78-0

Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate

Cat. No.: B12792869
CAS No.: 6959-78-0
M. Wt: 306.36 g/mol
InChI Key: GCMQNVDOHOMSFP-UHFFFAOYSA-N
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Description

Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with a bis(2-hydroxyethyl)amino group and an ethyl acetate moiety. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Bis(2-hydroxyethyl)amino Group: The bis(2-hydroxyethyl)amino group can be introduced through a nucleophilic substitution reaction. This involves reacting the indole derivative with bis(2-hydroxyethyl)amine in the presence of a suitable base such as sodium hydride.

    Esterification: The final step involves the esterification of the indole derivative with ethyl acetate. This can be achieved using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the ester moiety, converting it to the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can occur at the bis(2-hydroxyethyl)amino group. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the ester moiety.

    Substitution: Substituted bis(2-hydroxyethyl)amino derivatives.

Scientific Research Applications

Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate involves its interaction with various molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The ester moiety can undergo hydrolysis, releasing the active indole derivative.

Comparison with Similar Compounds

Ethyl (5-(bis(2-hydroxyethyl)amino)-1H-indol-3-yl)acetate can be compared with other indole derivatives such as:

    Tryptamine: A naturally occurring indole derivative with a simpler structure.

    Serotonin: A neurotransmitter with an indole core and a hydroxyl group.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6959-78-0

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 2-[5-[bis(2-hydroxyethyl)amino]-1H-indol-3-yl]acetate

InChI

InChI=1S/C16H22N2O4/c1-2-22-16(21)9-12-11-17-15-4-3-13(10-14(12)15)18(5-7-19)6-8-20/h3-4,10-11,17,19-20H,2,5-9H2,1H3

InChI Key

GCMQNVDOHOMSFP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C=C2)N(CCO)CCO

Origin of Product

United States

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